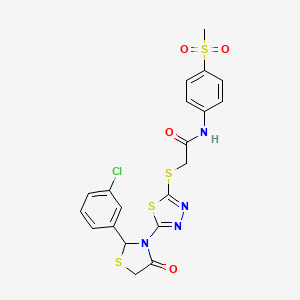
Thymidine-13C10,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine-13C10,15N2 is a labeled form of thymidine, a nucleoside component of DNA. It is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. Thymidine itself is a precursor of deoxyribonucleic acid and plays a crucial role in DNA synthesis and cell replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine-13C10,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine molecule. This can be achieved through chemical synthesis using labeled precursors. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions within the thymidine molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of labeled carbon and nitrogen sources, along with optimized reaction conditions to maximize yield and purity. The final product is then purified and characterized to ensure its isotopic enrichment and chemical purity .
Chemical Reactions Analysis
Types of Reactions
Thymidine-13C10,15N2 can undergo various chemical reactions, including:
Oxidation: Conversion of thymidine to thymine.
Reduction: Reduction of thymidine to its corresponding deoxyribose derivative.
Substitution: Replacement of specific atoms or groups within the thymidine molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include thymine, deoxyribose derivatives, and substituted thymidine analogs. These products are often used in further research and applications .
Scientific Research Applications
Thymidine-13C10,15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of thymidine into DNA.
Biology: Employed in cell synchronization studies to arrest cells at the G1/S boundary, allowing for the study of cell cycle dynamics.
Medicine: Utilized in imaging techniques to study cell proliferation and tumor growth.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools .
Mechanism of Action
Thymidine-13C10,15N2 exerts its effects by incorporating into DNA during the synthesis phase. It acts as a DNA synthesis inhibitor, arresting cells at the G1/S boundary before DNA replication. This allows researchers to study cell cycle dynamics and the effects of various treatments on cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thymidine: The unlabeled form of Thymidine-13C10,15N2, commonly used in DNA synthesis studies.
Thymidine-d14: A deuterated form of thymidine, used in similar applications but with different isotopic labeling.
Thymidine-13C10: Labeled with carbon-13 only, used in metabolic studies .
Uniqueness
This compound is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C10H14N2O5 |
|---|---|
Molecular Weight |
254.14 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-(113C)methyl(2,4,5,6-13C4,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
IQFYYKKMVGJFEH-YYGDLVLVSA-N |
Isomeric SMILES |
[13CH3][13C]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)


![ethyl 4-[2-(hydroxymethyl)-5-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]pyrrol-1-yl]benzoate](/img/structure/B12397734.png)
